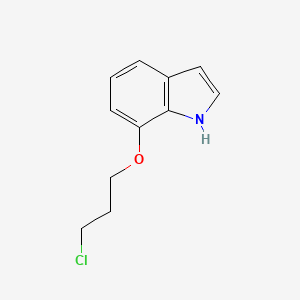

7-(3-chloropropoxy)-1H-indole

Descripción general

Descripción

7-(3-chloropropoxy)-1H-indole is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that derivatives of indole, including 7-(3-chloropropoxy)-1H-indole, exhibit significant antimicrobial properties. Specifically, studies have shown that indolyl azaspiroketal Mannich bases synthesized from 1H-indole scaffolds demonstrate potent activity against Mycobacterium tuberculosis and other bacterial strains. The incorporation of the chloropropoxy group enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell death .

2. Anticancer Properties

The compound's structural features make it a candidate for the development of anticancer agents. It serves as a lead compound in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. For instance, its derivatives have been linked to the synthesis of Bosutinib, a tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML). The development of synthetic routes for these compounds has facilitated large-scale production and further research into their efficacy against cancer cells .

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 292.71 g/mol. Its structure includes an indole core substituted with a chloropropoxy group, which is critical for its biological activity. The compound's characteristics allow for modifications that enhance its pharmacological effects while maintaining stability .

Case Studies

Case Study 1: Indolyl Azaspiroketal Derivatives

A study explored the synthesis of various indolyl azaspiroketal Mannich bases using this compound as a precursor. These derivatives were tested for their anti-mycobacterial activity and showed promising results with submicromolar potency against Mycobacterium tuberculosis. The mechanism involved disrupting bacterial membranes, which was validated through structure-activity relationship (SAR) studies .

Case Study 2: Synthesis of Kinase Inhibitors

Another significant application involves the development of small molecule kinase inhibitors derived from indole structures. A comprehensive review highlighted how various modifications to the indole scaffold have led to compounds with high selectivity and potency against specific kinases involved in cancer progression. The synthesis pathway often starts with this compound, demonstrating its versatility as a building block in drug discovery .

Análisis De Reacciones Químicas

Nucleophilic Substitution of the Chloropropoxy Group

The chlorine atom in the 3-chloropropoxy side chain undergoes nucleophilic substitution with amines, thiols, or other nucleophiles. This reaction is typically facilitated by a base (e.g., KCO, CsCO) in polar aprotic solvents like DMF or acetonitrile under reflux (150°C) .

Mechanism : The reaction proceeds via an S2 pathway, where the nucleophile displaces the chloride. Steric hindrance from the indole ring may reduce reactivity compared to simpler alkyl chlorides .

Electrophilic Substitution on the Indole Core

The indole ring undergoes electrophilic substitution, primarily at the 3-position due to its high electron density. The 7-(3-chloropropoxy) group acts as a weakly deactivating meta-director .

Key Insight : Protonation of the indole nitrogen under acidic conditions shifts electrophilic attack to the 5-position .

Oxidation of the Indole Ring

The indole moiety is susceptible to oxidation, particularly under acidic or enzymatic conditions, forming oxindole or hydroxylated derivatives.

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| HO, HCl | Reflux, 6 hours | 7-(3-Chloropropoxy)-1H-oxindole | Partial ring saturation | |

| DDQ, CHCN | RT, 12 hours | 3-Hydroxy-7-(3-chloropropoxy)-1H-indole | C3 hydroxylation |

Hydrolysis of the Chloropropoxy Chain

The 3-chloropropoxy group hydrolyzes in acidic or basic media to yield 3-hydroxypropoxy derivatives .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 4h | 7-(3-Hydroxypropoxy)-1H-indole | 89% | |

| 1M NaOH, EtOH, 6h | 7-(3-Hydroxypropoxy)-1H-indole | 78% |

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed cross-couplings, though the chloropropoxy group remains inert under these conditions.

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), Ar-B(OH) | 3-Aryl-7-(3-chloropropoxy)-1H-indole | 60–75% |

Functionalization via Reductive Amination

After substitution of the chloropropoxy group with an amine, reductive amination introduces additional complexity .

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 7-(3-Aminopropoxy)-1H-indole | NaBHCN, RCHO | 7-(3-(Alkylamino)propoxy)-1H-indole | 65% |

Mechanistic Considerations

-

Steric Effects : The 7-position substituent minimally hinders reactivity at C3 but may reduce accessibility for bulkier electrophiles .

-

Electronic Effects : The electron-withdrawing chlorine in the propoxy chain slightly deactivates the indole ring, directing electrophiles to the 3- or 5-positions .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active indole derivatives, particularly in antimicrobial and anti-inflammatory drug discovery .

Propiedades

Fórmula molecular |

C11H12ClNO |

|---|---|

Peso molecular |

209.67 g/mol |

Nombre IUPAC |

7-(3-chloropropoxy)-1H-indole |

InChI |

InChI=1S/C11H12ClNO/c12-6-2-8-14-10-4-1-3-9-5-7-13-11(9)10/h1,3-5,7,13H,2,6,8H2 |

Clave InChI |

UNHALSMPWLLYFP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)OCCCCl)NC=C2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.